1'-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4'-bipiperidine
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Overview
Description
1’-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4’-bipiperidine is a complex organic compound that features a bromopyridine moiety attached to a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4’-bipiperidine typically involves multiple steps. One common approach starts with the bromination of pyridine to form 5-bromopyridine. This intermediate is then subjected to carbonylation to introduce the carbonyl group, resulting in 5-bromopyridine-3-carbonyl chloride . The final step involves coupling this intermediate with 4-methoxy-1,4’-bipiperidine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1’-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4’-bipiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as sodium borohydride for reduction or potassium permanganate for oxidation are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can produce alcohols or carboxylic acids.
Scientific Research Applications
1’-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4’-bipiperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used in the study of enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1’-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4’-bipiperidine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the bipiperidine structure can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridine-3-carbonyl)piperazine
- 5-Bromopyridine-3-carbonyl chloride
- 1-(5-Bromopyridine-3-carbonyl)piperidine-4-carbonitrile
Uniqueness
1’-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4’-bipiperidine is unique due to the presence of both a bromopyridine and a bipiperidine moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to similar compounds.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O2/c1-23-16-4-8-20(9-5-16)15-2-6-21(7-3-15)17(22)13-10-14(18)12-19-11-13/h10-12,15-16H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTLCJWOZMDGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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